(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine
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Overview
Description
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Methanamine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by cyclopropanation and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-Bromo-6-chlorophenyl)(cyclopropyl)methanamine
- (S)-(2-Bromo-6-iodophenyl)(cyclopropyl)methanamine
- (S)-(2-Fluoro-6-chlorophenyl)(cyclopropyl)methanamine
Uniqueness
(S)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, along with the presence of a cyclopropyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
(S)-(2-bromo-6-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2/t10-/m0/s1 |
InChI Key |
HBJXCMCNKYCDTG-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C=CC=C2Br)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Br)F)N |
Origin of Product |
United States |
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